molecular formula C3HIN4O4 B14688178 5-Iodo-2,4-dinitro-1H-imidazole CAS No. 27979-05-1

5-Iodo-2,4-dinitro-1H-imidazole

Katalognummer: B14688178
CAS-Nummer: 27979-05-1
Molekulargewicht: 283.97 g/mol
InChI-Schlüssel: YETKFFBUAOZENB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-2,4-dinitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,4-dinitro-1H-imidazole typically involves the nitration of 5-iodoimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the imidazole ring to introduce nitro groups at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-2,4-dinitro-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Reduction: Amino derivatives of the imidazole ring.

    Oxidation: Oxidized imidazole derivatives with additional functional groups.

Wissenschaftliche Forschungsanwendungen

5-Iodo-2,4-dinitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 5-Iodo-2,4-dinitro-1H-imidazole depends on its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The iodine atom can also facilitate the formation of covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dinitro-1H-imidazole: Lacks the iodine atom but has similar nitro functionalities.

    2-Iodo-4,5-dinitro-1H-imidazole: Similar structure with different substitution pattern.

    5-Nitro-1H-imidazole: Contains only one nitro group and lacks the iodine atom.

Uniqueness

5-Iodo-2,4-dinitro-1H-imidazole is unique due to the presence of both iodine and two nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

27979-05-1

Molekularformel

C3HIN4O4

Molekulargewicht

283.97 g/mol

IUPAC-Name

4-iodo-2,5-dinitro-1H-imidazole

InChI

InChI=1S/C3HIN4O4/c4-1-2(7(9)10)6-3(5-1)8(11)12/h(H,5,6)

InChI-Schlüssel

YETKFFBUAOZENB-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(N=C(N1)[N+](=O)[O-])I)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.